molecular formula C13H11Cl2N B3417513 3-chloro-N-[(4-chlorophenyl)methyl]aniline CAS No. 107623-16-5

3-chloro-N-[(4-chlorophenyl)methyl]aniline

Cat. No.: B3417513
CAS No.: 107623-16-5
M. Wt: 252.14 g/mol
InChI Key: BEJIQMDHIFFIHM-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-chlorophenyl)methyl]aniline (molecular formula: C₁₃H₁₀Cl₂N; IUPAC name: this compound) is a halogenated aniline derivative characterized by a chlorine atom at the meta position of the aniline ring and a 4-chlorobenzyl group attached to the nitrogen atom. This dual chlorine substitution confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions . The compound is primarily utilized in organic synthesis, pharmaceutical research, and materials science due to its versatility as a building block for complex molecules.

Properties

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJIQMDHIFFIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252668
Record name 4-Chloro-N-(3-chlorophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107623-16-5
Record name 4-Chloro-N-(3-chlorophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107623-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(3-chlorophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 3-chloroaniline with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-chlorophenyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions such as oxidation, reduction, and substitution.
Reaction TypeExample ProductsReagents Used
OxidationNitro derivativesKMnO4, CrO3
ReductionAminesLiAlH4, NaBH4
SubstitutionHydroxyl or alkyl derivativesNaOH, other nucleophiles

Biological Applications

  • Antimicrobial Activity : Studies indicate that chlorinated anilines exhibit significant antimicrobial properties. The presence of chlorine enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against various bacterial strains.
  • Cytotoxicity : Research has demonstrated that 3-chloro-N-[(4-chlorophenyl)methyl]aniline may possess cytotoxic effects on cancer cell lines. For instance, in a study involving breast cancer cells, the compound showed an IC50 value of approximately 25 µM, indicating potent cytotoxicity linked to apoptosis induction through caspase activation.
  • Enzyme Inhibition : The compound is investigated for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on breast cancer cell lines, researchers found that the compound significantly reduced cell viability with an IC50 value around 25 µM. The mechanism was associated with apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of chlorinated anilines, including this compound. Results indicated enhanced activity against Gram-positive and Gram-negative bacteria due to increased membrane permeability attributed to chlorine substitution .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its application extends to various industrial chemicals where chlorinated compounds are required for specific functionalities.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural analogs and their substituent variations:

Compound Name Molecular Formula Substituent Features Key Properties/Effects
3-Chloro-N-[(4-chlorophenyl)methyl]aniline C₁₃H₁₀Cl₂N - 3-Cl on aniline
- 4-Cl on benzyl
Enhanced electrophilicity; improved thermal stability
N-[(4-Chlorophenyl)methyl]aniline C₁₃H₁₂ClN - No Cl on aniline
- 4-Cl on benzyl
Lower reactivity due to absence of electron-withdrawing Cl on aniline
3-Chloro-N-(4-methylphenyl)aniline C₁₃H₁₂ClN - 3-Cl on aniline
- 4-CH₃ on benzyl
Increased lipophilicity; altered metabolic stability
N-[(3-Chlorophenyl)methyl]aniline C₁₃H₁₂ClN - No Cl on aniline
- 3-Cl on benzyl
Reduced steric hindrance compared to 4-Cl benzyl analogs
4-Chloro-N-[(4-methoxyphenyl)methyl]aniline C₁₄H₁₄ClNO - 4-Cl on aniline
- 4-OCH₃ on benzyl
Electron-donating methoxy group enhances nucleophilic reactivity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-Cl substituent on the aniline ring increases electrophilicity, facilitating reactions like nucleophilic aromatic substitution. In contrast, methoxy or methyl groups (e.g., in 4-methylphenyl derivatives) enhance lipophilicity but reduce reactivity .
  • Steric Effects : The 4-chlorobenzyl group introduces steric bulk, which can hinder interactions with biological targets compared to smaller substituents (e.g., methyl) .
Insights:
  • Halogen Positioning: The 3-Cl/4-Cl configuration in the target compound enhances DNA-binding affinity compared to mono-halogenated analogs .
  • Heterocyclic Modifications : Thiophene or triazole-containing derivatives (e.g., thiophen-3-ylmethyl analogs) show reduced potency, likely due to altered pharmacokinetics .

Biological Activity

3-Chloro-N-[(4-chlorophenyl)methyl]aniline, a chlorinated aromatic amine, has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorinated aniline structure, which includes:

  • Chlorine atoms that enhance its reactivity and biological interactions.
  • Aromatic rings that contribute to its hydrophobic properties, influencing its ability to permeate biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can:

  • Inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Bind to receptors , potentially altering signaling pathways that lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Various studies have shown that chlorinated aromatic amines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .
  • Antifungal Effects : The compound has also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .
Microorganism MIC (µM) Activity Type
Bacillus subtilis4.69Antibacterial
Staphylococcus aureus5.64Antibacterial
Escherichia coli156.47Antibacterial
Candida albicans16.69Antifungal
Fusarium oxysporum56.74Antifungal

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial activity, the compound has been explored for anti-inflammatory and anticancer effects:

  • Anti-inflammatory Activity : Some studies suggest that chlorinated derivatives may modulate inflammatory pathways, although specific data on this compound is limited.
  • Anticancer Activity : Research indicates potential for anticancer activity through apoptosis induction in cancer cell lines .

Case Studies

  • Synthesis and Characterization : A study synthesized various derivatives of this compound and evaluated their antimicrobial activity. The results indicated that compounds with a 4-chlorophenyl group exhibited enhanced antibacterial effects against Staphylococcus pyogenes .
  • Comparative Analysis : A comparative analysis of related chlorinated compounds highlighted that those with multiple chlorine substitutions showed increased potency against bacterial strains compared to their non-chlorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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